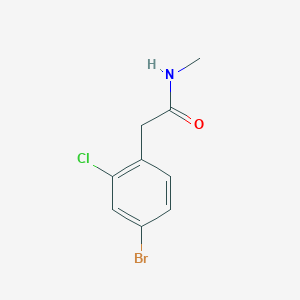

2-(4-Bromo-2-chlorophenyl)-N-methylacetamide

Description

Properties

IUPAC Name |

2-(4-bromo-2-chlorophenyl)-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClNO/c1-12-9(13)4-6-2-3-7(10)5-8(6)11/h2-3,5H,4H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWSZGBQOGVTHEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1=C(C=C(C=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-chlorophenyl)-N-methylacetamide typically involves the bromination and chlorination of phenyl derivatives followed by acetamide formation. One common method involves the bromination of 2-chlorophenol to produce 4-bromo-2-chlorophenol, which is then reacted with N-methylacetamide under suitable conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and chlorination reactions, followed by purification steps to isolate the desired product. The use of catalysts and optimized reaction conditions would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-chlorophenyl)-N-methylacetamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(4-Bromo-2-chlorophenyl)-N-methylacetamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-chlorophenyl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can influence its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Bond-Length Variations

Key structural differences among halogenated acetamides arise from substituent positions and electronic effects. The table below compares bond lengths and angles:

- Bond Lengths : The N–C bond in the target compound (1.347 Å) is shorter than in N-(4-Bromophenyl)acetamide (1.30–1.44 Å), suggesting enhanced resonance stabilization due to the methyl group .

- Halogen Effects : The C–Br bond (1.8907 Å) is consistent across brominated acetamides (±0.02 Å), while C–Cl bonds vary slightly (1.734–1.89 Å) depending on substitution patterns .

Electronic and Steric Effects

- Electron-Withdrawing Groups : Bromine and chlorine substituents increase electrophilicity at the acetamide carbonyl, enhancing reactivity toward nucleophiles. Fluorine in 2-Chloro-N-(4-fluorophenyl)acetamide further polarizes the aryl ring .

- This contrasts with para-substituted analogs like N-(4-Bromophenyl)acetamide, which exhibit planar conformations .

Q & A

Q. How is 2-(4-Bromo-2-chlorophenyl)-N-methylacetamide synthesized, and what reaction conditions optimize yield?

- Methodological Answer : The compound is typically synthesized via amidation reactions. For example, coupling 4-bromo-2-chlorophenylacetic acid derivatives with methylamine using carbodiimide reagents (e.g., EDCl) in dichloromethane under controlled temperatures (273 K) to minimize side reactions . Reaction optimization includes monitoring via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of reagents . Pre-purification steps, such as extraction with saturated NaHCO₃, enhance intermediate purity .

Q. What analytical techniques are essential for characterizing the compound's purity and structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., distinguishing bromo/chloro substituents) and amide bond formation .

- X-ray Crystallography : Resolves crystal packing and stereoelectronic effects, critical for understanding intermolecular interactions (e.g., N–H⋯O hydrogen bonds in acetamide derivatives) .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : The compound serves as a key intermediate in drug discovery, particularly for anti-inflammatory or analgesic agents. Its bromo and chloro substituents enhance lipophilicity, improving blood-brain barrier penetration in neurological targets . Researchers modify the acetamide moiety to study structure-activity relationships (SAR) in enzyme inhibition assays (e.g., cyclooxygenase) .

Advanced Research Questions

Q. What reaction mechanisms underpin the synthesis of intermediates, and how can side products be minimized?

- Methodological Answer : The amidation proceeds via an activation mechanism where EDCl converts the carboxylic acid to an reactive O-acylisourea intermediate, facilitating nucleophilic attack by methylamine . Side products (e.g., N-acylurea) arise from competing reactions; these are mitigated by maintaining low temperatures and using excess amine. Kinetic studies via HPLC can identify optimal reaction times .

Q. How do structural modifications (e.g., halogen position) influence bioactivity and physicochemical properties?

- Methodological Answer :

- Halogen Position : Substituting bromine at the para position (vs. meta) enhances steric bulk, altering binding affinity in enzyme pockets. Computational docking studies (e.g., AutoDock Vina) correlate substituent positions with ΔG binding values .

- Methyl Group on Acetamide : Increases metabolic stability compared to unsubstituted amides, as shown in microsomal stability assays .

Q. What strategies ensure compound stability during storage and experimental use?

- Methodological Answer :

- Storage : Store at 0–6°C in amber vials to prevent photodegradation of halogenated aromatics .

- Handling : Use anhydrous solvents (e.g., DMF) in synthetic steps to avoid hydrolysis of the amide bond. Stability assays under varying pH (2–12) and temperatures (25–40°C) identify degradation pathways .

Q. How can computational models predict interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulates ligand-protein interactions (e.g., with COX-2) using force fields (AMBER/CHARMM). Parameters are derived from crystallographic data .

- QSAR Models : Relate logP and polar surface area (PSA) to bioavailability. Software like Schrödinger’s QikProp generates predictive ADMET profiles .

Q. How can contradictions in analytical data (e.g., NMR vs. TLC) be resolved during purity assessment?

- Methodological Answer : Discrepancies between TLC (apparent homogeneity) and NMR (impurity signals) require orthogonal methods:

- HPLC-MS : Quantifies trace impurities (<0.1%) undetected by TLC .

- 2D NMR (COSY, HSQC) : Assigns ambiguous peaks to confirm structural integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.